molecular formula C17H22N2O4 B2375341 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2320214-27-3

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea

Número de catálogo: B2375341
Número CAS: 2320214-27-3
Peso molecular: 318.373
Clave InChI: RADMISIZXQIQNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxole moiety linked to a spiro nonane ring system through a urea linkage. The presence of these distinct structural elements imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Spiro Nonane Ring: The spiro nonane ring can be synthesized via a Diels-Alder reaction involving a suitable diene and dienophile.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the spiro nonane ring through a urea linkage. This can be achieved using phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea linkage, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the spiro nonane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is unique due to its specific combination of the benzo[d][1,3]dioxole and spiro nonane ring systems. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Actividad Biológica

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique structural framework that may confer various therapeutic properties.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a spirocyclic structure, which is known for its diverse biological activities. The specific structural formula is represented as follows:

CXHYNZOW\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{W}}

Where XX, YY, ZZ, and WW represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

1. Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, derivatives with similar structures have shown significant inhibitory effects on α-amylase with IC50 values ranging from 0.68 to 2.57 µM . This suggests that compounds like this compound could be explored for their antidiabetic properties.

2. Anticancer Activity

The anticancer efficacy of benzodioxole derivatives has been documented extensively. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity to normal cells . For example, certain derivatives showed IC50 values against cancer cells between 26–65 µM, indicating their potential as chemotherapeutic agents.

The mechanism underlying the biological activities of these compounds often involves interactions with specific molecular targets within cells. For instance, some studies indicate that these compounds may induce apoptosis and autophagy in cancer cells, leading to reduced tumor growth and metastasis . The exploration of these pathways is critical for understanding how this compound can be utilized in therapeutic contexts.

Case Studies

A notable study involved the synthesis and evaluation of various benzodioxole derivatives for their biological activities. The findings revealed that compounds with structural similarities to this compound exhibited promising results in both in vitro and in vivo models .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
IIaα-Amylase Inhibition0.85
IIcCancer Cell Cytotoxicity26–65
15fApoptosis Induction-

Future Directions

The ongoing research into the biological activity of compounds like this compound indicates a promising future for their application in drug development. Further studies are warranted to explore their full pharmacological profiles, including detailed toxicity assessments and mechanism elucidation.

Q & A

Q. Basic: What are the optimal synthetic routes and purification methods for preparing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea?

Methodological Answer:
The synthesis typically involves coupling benzo[d][1,3]dioxol-5-ylmethyl amine with 7-oxaspiro[3.5]nonan-1-yl isocyanate under controlled conditions. Key steps include:

  • Reagents : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate urea bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature : Room temperature (25°C) or mild heating (40–60°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC for high purity (>95%) .

Table 1: Representative Synthesis Parameters for Urea Derivatives

Starting AmineIsocyanate ComponentCoupling AgentSolventYield (%)Purity MethodReference
Benzo[d][1,3]dioxol-5-ylmethyl7-oxaspiro[3.5]nonan-1-ylDCCDMF68–75Column Chromatography
Similar arylalkyl aminesSpirocyclic isocyanatesEDCITHF72–80HPLC

Q. Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the urea linkage and spirocyclic structure. Key signals include:
    • Urea NH protons at δ 6.8–7.2 ppm (broad) .
    • Spirocyclic ether oxygen resonance in 13C NMR (δ 70–80 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ for C19H22N2O4: calculated 343.1656) .
  • X-ray Crystallography : Resolve spirocyclic conformation using tools like Mercury CSD .

Q. Advanced: How does the 7-oxaspiro[3.5]nonane moiety influence pharmacokinetics and target binding?

Methodological Answer:
The spirocyclic structure:

  • Enhances Rigidity : Reduces conformational flexibility, improving binding to enzymes like PRMT5 (IC50 ~2.5 µM in MCF-7 cells) .
  • Modulates Lipophilicity : LogP calculations (e.g., using ChemAxon) predict increased membrane permeability compared to non-spiro analogs .
  • Target Interaction : Molecular docking (AutoDock Vina) shows hydrogen bonding between the spirocyclic oxygen and PRMT5’s active site (PDB: 6V72) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., variable anticancer efficacy)?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Varying pH (6.8 vs. 7.4) or serum content in cell culture .
  • Compound Stability : Degradation under light or humidity (monitor via HPLC over 24–72 hours) .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with enzymatic inhibition (PRMT5 activity assay) .

Table 2: Comparative Bioactivity Data

Study FocusModel SystemIC50 (µM)Key VariablesReference
AnticancerMCF-7 cells2.5pH 7.4, 10% FBS
AntimicrobialS. aureus (MRSA)15.3pH 6.8, 37°C

Q. Advanced: What computational strategies predict interactions between this compound and PRMT5?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Glide to simulate binding to PRMT5’s SAM-binding pocket (PDB: 6V72). Key interactions include hydrogen bonds with Glu435 and hydrophobic contacts with Phe327 .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable docking .
  • QSAR Modeling : Correlate substituent electronegativity with inhibitory activity (R² >0.85 for spirocyclic derivatives) .

Q. Advanced: How do structural modifications impact bioactivity in SAR studies?

Methodological Answer:

  • Spirocyclic Modifications : Replacing 7-oxa with 7-aza reduces PRMT5 inhibition (IC50 increases to 12 µM) .
  • Benzo[d][1,3]dioxole Substituents : Fluorination at C5 improves antimicrobial activity (MIC for E. coli: 8 µM vs. 25 µM for non-fluorinated) .
  • Urea Linker Replacement : Thiourea analogs show reduced cytotoxicity (IC50 >50 µM in HeLa cells) .

Q. Advanced: What strategies assess compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze via LC-MS. Degradation products include hydrolyzed urea derivatives .
  • Light/Heat Stability : Store at 40°C/75% RH for 4 weeks; >90% purity retained in amber vials .
  • Plasma Stability : Incubate with human plasma (37°C, 1h); quantify intact compound using LC-MS/MS .

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-16(19-15-3-4-17(15)5-7-21-8-6-17)18-10-12-1-2-13-14(9-12)23-11-22-13/h1-2,9,15H,3-8,10-11H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMISIZXQIQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NCC3=CC4=C(C=C3)OCO4)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.